Characterization of 3-Formylbenzenesulfonamide: A Technical Guide
Characterization of 3-Formylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of 3-Formylbenzenesulfonamide, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and chemical biology.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
| CAS Number | Not explicitly found; Isomer 4-Formylbenzenesulfonamide is 3240-35-5. |
| Melting Point | Expected to be a solid at room temperature, likely with a melting point above 100 °C. |
| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. |
| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |
Spectroscopic Characterization
The spectroscopic data for 3-Formylbenzenesulfonamide can be predicted based on the known spectral properties of benzenesulfonamides and benzaldehydes.
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.2 | s | 1H | Aromatic proton (H-2) |
| ~8.0 | d | 1H | Aromatic proton (H-4 or H-6) |
| ~7.8 | d | 1H | Aromatic proton (H-6 or H-4) |
| ~7.6 | t | 1H | Aromatic proton (H-5) |
| ~7.4 | s (broad) | 2H | Sulfonamide protons (-SO₂NH₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display the following resonances:
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (-CHO) |
| ~145 | Aromatic carbon (C-3, attached to -CHO) |
| ~140 | Aromatic carbon (C-1, attached to -SO₂NH₂) |
| ~136 | Aromatic carbon (C-5) |
| ~130 | Aromatic carbon (C-6) |
| ~128 | Aromatic carbon (C-2) |
| ~125 | Aromatic carbon (C-4) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching | Sulfonamide (-SO₂NH₂) |
| 2850-2750 | C-H stretching | Aldehyde (-CHO) |
| 1710-1690 | C=O stretching | Aldehyde (-CHO) |
| 1350-1310 | Asymmetric S=O stretching | Sulfonamide (-SO₂NH₂) |
| 1170-1150 | Symmetric S=O stretching | Sulfonamide (-SO₂NH₂) |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z 185, with characteristic fragmentation patterns including the loss of the formyl group (M-29) and the sulfonamide group.
Synthesis
A reliable synthetic route to 3-Formylbenzenesulfonamide involves a two-step process starting from 3-formylbenzaldehyde. This pathway is outlined below.
Caption: Proposed two-step synthesis of 3-Formylbenzenesulfonamide.
Experimental Protocols
Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride
This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides.
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To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 3-formylbenzaldehyde.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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To the crude product, add thionyl chloride and a catalytic amount of dimethylformamide.
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Heat the mixture under reflux for a few hours.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-formylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Formylbenzenesulfonamide
This amination step is a standard procedure for converting sulfonyl chlorides to sulfonamides.
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Dissolve the crude 3-formylbenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone).
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Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.
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Continue stirring at room temperature for a few hours after the addition is complete.
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Remove the organic solvent under reduced pressure.
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The resulting solid is collected by filtration, washed with cold water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Applications
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities.[1][2] While specific biological data for 3-Formylbenzenesulfonamide is limited, its structural features suggest potential for various therapeutic applications.
Caption: Potential biological activities based on the benzenesulfonamide core.
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Anti-inflammatory and Antimicrobial Activity: Numerous benzenesulfonamide derivatives have demonstrated potent anti-inflammatory and antimicrobial properties.[1][2] The presence of the sulfonamide group in 3-Formylbenzenesulfonamide makes it a candidate for investigation in these areas.
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Anticancer Activity: The sulfonamide scaffold is present in several approved anticancer drugs. Derivatives of benzenesulfonamide have been explored as inhibitors of various cancer-related targets.[3] For instance, a series of 3-oxoamino-benzenesulfonamides were synthesized and evaluated as selective and reversible LSD1 inhibitors, a promising target in cancer therapy.[4]
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Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The formyl group can also participate in interactions with biological targets, such as forming covalent bonds with nucleophilic residues.
The bifunctional nature of 3-Formylbenzenesulfonamide, possessing both an electrophilic aldehyde and a sulfonamide moiety, makes it an attractive scaffold for the development of novel therapeutic agents through various chemical modifications and for use as a versatile building block in combinatorial chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
